molecular formula C8H16N2O B12112358 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane

8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B12112358
M. Wt: 156.23 g/mol
InChI Key: PZWNEOIDEJXORB-UHFFFAOYSA-N
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Description

8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and efficient reaction conditions makes this compound suitable for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Mechanism of Action

The mechanism of action of 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of 8-Methyl-1-oxa-4,8-diazaspiro[4

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

8-methyl-1-oxa-4,8-diazaspiro[4.5]decane

InChI

InChI=1S/C8H16N2O/c1-10-5-2-8(3-6-10)9-4-7-11-8/h9H,2-7H2,1H3

InChI Key

PZWNEOIDEJXORB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)NCCO2

Origin of Product

United States

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